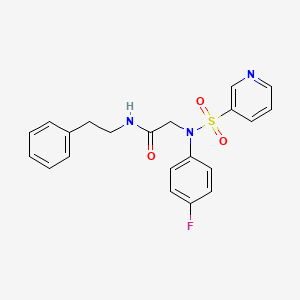
2-(N-(4-fluorophenyl)pyridine-3-sulfonamido)-N-phenethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(N-(4-fluorophenyl)pyridine-3-sulfonamido)-N-phenethylacetamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a pyridine ring, a sulfonamide group, and a phenethylacetamide moiety. The incorporation of a fluorophenyl group enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(4-fluorophenyl)pyridine-3-sulfonamido)-N-phenethylacetamide typically involves a multi-step process:
-
Formation of the Pyridine-3-sulfonamide Intermediate
Starting Material: Pyridine-3-sulfonyl chloride.
Reaction: The sulfonyl chloride is reacted with 4-fluoroaniline in the presence of a base such as triethylamine to form N-(4-fluorophenyl)pyridine-3-sulfonamide.
Conditions: The reaction is carried out in an organic solvent like dichloromethane at room temperature.
-
Acylation to Form the Final Compound
Starting Material: N-(4-fluorophenyl)pyridine-3-sulfonamide.
Reaction: This intermediate is then acylated with phenethylacetyl chloride in the presence of a base such as pyridine.
Conditions: The reaction is typically conducted under reflux conditions in an organic solvent like toluene.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing techniques such as recrystallization and chromatography to achieve high purity of the final product.
化学反応の分析
Types of Reactions
2-(N-(4-fluorophenyl)pyridine-3-sulfonamido)-N-phenethylacetamide can undergo various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Products: Oxidation can lead to the formation of sulfone derivatives.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Products: Reduction can convert the sulfonamide group to an amine.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Products: Substitution reactions can replace the sulfonamide group with other functional groups.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents at elevated temperatures.
Reduction: Conducted in inert atmospheres to prevent oxidation of the reducing agents.
Substitution: Often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
科学的研究の応用
2-(N-(4-fluorophenyl)pyridine-3-sulfonamido)-N-phenethylacetamide has diverse applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
-
Biology
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Evaluated for its pharmacokinetic and pharmacodynamic profiles.
-
Industry
- Utilized in the development of new materials with specific properties.
- Applied in the formulation of specialty chemicals.
作用機序
The mechanism of action of 2-(N-(4-fluorophenyl)pyridine-3-sulfonamido)-N-phenethylacetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as carbonic anhydrase and kinases.
Pathways Involved: Inhibition of enzyme activity, leading to downstream effects on cellular processes.
The compound binds to the active site of the target enzyme, blocking its activity and thereby modulating the biological pathway in which the enzyme is involved.
類似化合物との比較
Similar Compounds
N-(4-fluorophenyl)pyridine-3-sulfonamide: Lacks the phenethylacetamide moiety, resulting in different biological activity.
N-phenethylacetamide: Does not contain the sulfonamide group, leading to distinct chemical properties.
Uniqueness
2-(N-(4-fluorophenyl)pyridine-3-sulfonamido)-N-phenethylacetamide is unique due to the combination of its structural features, which confer specific chemical stability and biological activity. The presence of the fluorophenyl group enhances its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
2-(4-fluoro-N-pyridin-3-ylsulfonylanilino)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S/c22-18-8-10-19(11-9-18)25(29(27,28)20-7-4-13-23-15-20)16-21(26)24-14-12-17-5-2-1-3-6-17/h1-11,13,15H,12,14,16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOBIHGCYPZURZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













